molecular formula C10H7F3N2O B1282068 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine CAS No. 81465-84-1

3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine

Cat. No. B1282068
CAS RN: 81465-84-1
M. Wt: 228.17 g/mol
InChI Key: SFBXQIVENKIUIQ-UHFFFAOYSA-N
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Description

The compound 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine is a chemical of interest due to its potential applications in various fields, including medicinal chemistry and agriculture. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related isoxazole derivatives and trifluoromethyl-substituted compounds, which can be used to infer properties and synthetic routes for the compound .

Synthesis Analysis

The synthesis of isoxazole derivatives often involves the reaction of appropriate diketones with hydroxylamine hydrochloride to form isoxazoline structures, which can be further modified to yield isoxazoles . Additionally, trifluoromethyl-substituted anilines can be used to synthesize isoxazoles through reactions with dianions derived from oximes . These methods suggest potential synthetic routes for 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine, which may involve the introduction of the trifluoromethyl group into the phenyl ring followed by the formation of the isoxazole ring.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be confirmed using spectroscopic methods such as NMR and mass spectrometry . For instance, tertiary amides formed from cyclic amines and related compounds have been structurally characterized using 1H and 13C NMR spectroscopy . These techniques would likely be applicable in analyzing the structure of 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine.

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions, including rearrangements and reactions with amines. For example, 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones can react with triethylamine to yield imidazo[1,2-a]pyridines and indoles . Additionally, reactions of 3,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines can produce triazole derivatives . These reactions highlight the reactivity of isoxazole and trifluoromethyl groups, which could be relevant to the chemical behavior of 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives and trifluoromethyl-substituted compounds can vary widely. For example, the presence of the trifluoromethyl group can influence the acidity, lipophilicity, and metabolic stability of a molecule . The synthesis of 3-(substituted phenyl)-5-hydroxyl-5-trifluoromethyl-isoxazolines demonstrates the potential for high yields and the importance of substituents on the isoxazole ring . These properties are crucial for the development of compounds for pharmaceutical applications, as they can affect bioavailability and potency.

Scientific Research Applications

  • Chemical Synthesis

    • Isoxazole derivatives are used in the synthesis of bioactive scaffolds . An improved protocol for the synthesis of 3,4-disubstituted isoxazol-5 (4H)-ones has been demonstrated through L-valine-mediated domino three-component strategy . The reaction proceeded to deliver the desired products in good to excellent yields (74–97%), exhibited good functional group tolerance and completed in less than 4 min with most of the substrates .
    • Quantum computational study has been performed at B3LYP/6-311G++ (d, p) level to investigate the various DFT based molecular descriptors, HOMO–LUMO energy gap and electrostatic potential surface properties of the synthesized product .
  • Immunoregulation

    • Isoxazole derivatives have been reported to have immunoregulatory properties . They are classified into several categories, such as immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory compounds .
    • The compounds were tested in various models using resident cells from rodents and humans, cell lines, and experimental animal disease models corresponding to human clinical situations .
    • Beneficial features of the described isoxazole derivatives include low toxicity and good bioactivity at low doses . In a majority of studies, the activities of investigated compounds were comparable or even higher than registered reference drugs .
  • Leukotriene Synthesis Inhibitors

    • It was demonstrated that one of the synthesized compounds, 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole (2b) exhibited significant inhibitory activity toward lipooxygenase (LOX) and COX-2 .
    • 4,5-diarylisoxazol-3-carboxylic acids could also serve as leukotriene synthesis inhibitors , and thus they are potential anti-inflammatory agents .
  • Cyclization of Propargylic N-Hydroxycarbamates

    • Allegretti and Ferreira (2013) reported cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via Pt-carbene intermediate to differentially substituted regioisomeric isoxazoles .
  • Synthesis of Isoxazolone Derivatives

    • An expeditious, metal-free protocol has been demonstrated for the synthesis of isoxazolone derivatives using a domino multi-component strategy .

properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)7-3-1-6(2-4-7)8-5-9(14)16-15-8/h1-5H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBXQIVENKIUIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70514048
Record name 3-[4-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine

CAS RN

81465-84-1
Record name 3-[4-(Trifluoromethyl)phenyl]-5-isoxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81465-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[4-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Ge, W Sun, Y Chen, Y Huang, Z Liu… - The Journal of …, 2019 - ACS Publications
A highly chemoselective reaction between 5-aminoisoxazoles and α-diazocarbonyl compounds has been described. Both Wolff rearrangement and N–H insertion products can be …
Number of citations: 9 pubs.acs.org

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